molecular formula C8H12FN3O2 B11730934 Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate

Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11730934
M. Wt: 201.20 g/mol
InChI Key: WILOMSNILYJMBL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl substituent at the N1 position, an amino group at C3, and an ester moiety at C2. The fluorine atom in the 2-fluoroethyl group enhances metabolic stability and bioavailability, making this compound a candidate for drug development.

Properties

Molecular Formula

C8H12FN3O2

Molecular Weight

201.20 g/mol

IUPAC Name

ethyl 3-amino-1-(2-fluoroethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C8H12FN3O2/c1-2-14-8(13)6-5-12(4-3-9)11-7(6)10/h5H,2-4H2,1H3,(H2,10,11)

InChI Key

WILOMSNILYJMBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)CCF

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 4,4-Difluoroacetoacetate

A patented method (WO2014120397A1) involves acidification of the sodium enolate of ethyl difluoroacetoacetate using carbon dioxide:

  • Reaction Conditions :

    • Reactants : Sodium enolate of ethyl difluoroacetoacetate, CO₂ (gas or dry ice).

    • Solvent : Water-organic biphasic system (e.g., toluene/water).

    • Temperature : 0–20°C.

    • Pressure : 0.1–2 kg/cm² for 1–3 hours.

  • Yield : 75–80% after fractional distillation.

Cyclization with Methylhydrazine

The difluoroacetoacetate undergoes cyclocondensation with methylhydrazine to form the pyrazole ring:

  • Procedure :

    • Reactants : Ethyl 4,4-difluoroacetoacetate, methylhydrazine.

    • Solvent : Toluene or xylene.

    • Base : Sodium bicarbonate or potassium carbonate.

    • Temperature : -20°C to 5°C.

  • Outcome : Forms ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate, which is subsequently modified to introduce the 2-fluoroethyl group.

Regioselective N-Alkylation for 2-Fluoroethyl Substitution

Introducing the 2-fluoroethyl group at the pyrazole nitrogen requires precise control to avoid regioisomer formation.

Direct Alkylation of Pyrazole Intermediates

A regioselective approach (WO2012025469A1) employs halogenated solvents and strong bases:

  • Reaction Setup :

    • Substrate : Ethyl 3-amino-1H-pyrazole-4-carboxylate.

    • Alkylating Agent : 2-Fluoroethyl bromide or iodide.

    • Base : Sodium hydride (NaH).

    • Solvent : DMF or THF.

    • Temperature : 0°C to room temperature.

  • Yield : 53–61% after purification.

Optimization of Alkylation Conditions

Key parameters affecting regioselectivity and yield:

ParameterOptimal ConditionEffect on Reaction
Base NaH in DMFEnhances nucleophilicity of N1.
Solvent Anhydrous DMFPrevents hydrolysis of fluoroethyl group.
Temperature 0°C → RTMinimizes side reactions.

Amination Strategies for 3-Amino Functionalization

The 3-amino group is introduced either before or after pyrazole ring formation.

Pre-Cyclization Amination

Ethyl cyanoacetate derivatives are condensed with hydrazine hydrate:

  • Protocol :

    • Reactants : Ethyl ethoxymethylene cyanoacetate, hydrazine hydrate.

    • Solvent : Ethanol.

    • Temperature : 0°C for 8 hours.

  • Yield : ~80%.

Post-Cyclization Nitration/Reduction

For late-stage amination:

  • Nitration :

    • Reagents : HNO₃/H₂SO₄ at 0°C.

  • Reduction :

    • Catalyst : Pd/C or Raney Ni.

    • Conditions : H₂ gas, 50 psi.

Esterification and Final Functionalization

The ethyl ester group is typically introduced early via esterification of pyrazole-4-carboxylic acid.

Esterification with Ethanol

A classic method (ChemicalBook) uses thionyl chloride:

  • Steps :

    • Reactants : Pyrazole-4-carboxylic acid, ethanol, SOCl₂.

    • Conditions : 0°C → RT, 3 hours.

  • Yield : 80%.

One-Pot Synthesis

Combining cyclization and esterification:

  • Procedure :

    • Reactants : β-Ketoester, hydrazine, 2-fluoroethylating agent.

    • Catalyst : DMAP.

    • Solvent : Acetonitrile.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)Reference
CyclocondensationEthyl difluoroacetoacetateCO₂ acidification75–8099.9
Direct AlkylationEthyl 3-amino-1H-pyrazole-4-carboxylateNaH/DMF alkylation53–6195
Pre-CyclizationEthyl cyanoacetateHydrazine cyclization8090

Challenges and Optimization Strategies

  • Regioselectivity : Use of NaH in DMF ensures >90% N1 alkylation.

  • Fluoroethyl Stability : Avoid protic solvents to prevent hydrolysis.

  • Purification : Silica gel chromatography (15% EtOAc/hexane) removes regioisomers .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Various alkyl or aryl halides can be used in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Alkyl or aryl substituted derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate is being investigated for its potential as a pharmacophore in drug development. Notable applications include:

  • Anti-inflammatory Properties: Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
  • Anticancer Activity: Preliminary studies have shown that similar pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .

Materials Science

The unique structure of this compound allows it to be explored for novel materials with specific electronic and optical properties. Its applications may include:

  • Development of Functional Polymers: The compound can act as a building block for synthesizing polymers with tailored properties for use in electronics or photonics .

Biological Research

In biological studies, this compound serves as a tool for understanding various biochemical pathways:

  • Pathway Analysis: It can be used to investigate signaling pathways involving kinases or transcription factors, providing insights into cellular mechanisms and disease processes .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and related compounds:

StudyFindings
Iovu et al. (2003)Demonstrated antimicrobial properties, suggesting agricultural applications .
Sivaramakarthikeyan et al. (2022)Found significant COX inhibition comparable to standard anti-inflammatory drugs like diclofenac sodium .
Ming Li (2005)Reported on the fungicidal activity and plant growth regulation capabilities of related pyrazole compounds .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the fluoroethyl group can interact with biological receptors through hydrogen bonding and dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Formula Key Features/Applications Reference
Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate N1: 2-fluoroethyl; C3: NH₂; C4: COOEt C₈H₁₁FN₃O₂ Fluorine-enhanced stability Synthesized analogously to
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate N1: 4-fluorophenyl; C5: NH₂; C4: COOEt C₁₂H₁₂FN₃O₂ Antiproliferative activity (unverified)
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate C3: CF₃; C4: COOEt C₇H₇F₃N₂O₂ Intermediate for agrochemicals
Ethyl 1-methyl-3-(4-chlorobenzamido)-1H-pyrazole-4-carboxylate N1: CH₃; C3: 4-Cl-benzamido; C4: COOEt C₁₅H₁₅ClN₃O₃ Antioxidant and antiproliferative

Key Observations :

  • Amino vs. Amido Groups: The C3 amino group in the target compound contrasts with amido-substituted derivatives (e.g., 4-chlorobenzamido in ), which exhibit stronger antiproliferative activity due to enhanced hydrogen-bonding interactions with biological targets.
  • Ester vs. Acid Moieties : The ethyl ester at C4 is a common feature in intermediates (e.g., ), but hydrolysis to carboxylic acids (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ) is often required for biological activity.

Key Insights :

  • The absence of biological data for the target compound highlights a research gap. However, structurally related amides (e.g., compound 18 ) show moderate antiproliferative activity, suggesting that the amino group in the target compound could be modified to enhance efficacy.
  • The 2-fluoroethyl group may reduce metabolic degradation compared to non-fluorinated alkyl chains, as seen in fluoroalkylated kinase inhibitors .

Biological Activity

Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazole ring, characterized by a five-membered aromatic structure containing two nitrogen atoms. The presence of an amino group and a carboxylate functional group enhances its reactivity and solubility. The fluorinated ethyl substituent is significant for its biological activity, potentially influencing interactions with biological targets.

Property Value
Molecular FormulaC8H10FN3O2
Molecular Weight201.18 g/mol
Boiling Point~424.9 °C
Density~1.34 g/cm³

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have documented the effectiveness of related compounds against Haemophilus influenzae and H. parainfluenzae, highlighting their potential in treating infections resistant to standard antibiotics .
  • Antiviral Activity : Inspired by the antiviral properties of known pyrazole-based compounds, research has indicated that similar structures can inhibit HIV-1 replication through specific interactions with viral enzymes . The unique structural features of this compound may enhance its efficacy as an antiviral agent.
  • Anticancer Properties : Studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism involves cell cycle arrest and apoptosis induction through modulation of key signaling pathways like p38MAPK and VEGFR-2 .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or cancer progression, thereby exerting therapeutic effects.
  • Cell Signaling Modulation : It can influence various signaling pathways critical for cell survival and proliferation, such as those involving kinases or transcription factors.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be significantly affected by its structural components:

  • Substituent Variations : Different substituents on the pyrazole ring can lead to variations in biological activity. For example, the introduction of various alkyl or aryl groups at specific positions has been shown to alter antiproliferative activity against cancer cell lines .
  • Fluorinated Ethyl Group : The presence of a fluorinated ethyl group enhances lipophilicity and solubility, which are crucial for drug design and efficacy in biological systems .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated the activity of N-substituted pyrazoles against Haemophilus influenzae, revealing potent inhibitory concentrations (MIC) ranging from 0.24 to 31.25 μg/ml, indicating strong antimicrobial potential .
  • Anticancer Activity : Another investigation showed that certain pyrazole derivatives significantly inhibited the growth of HeLa cells with a mean growth percentage reduction of up to 38.44%, demonstrating their potential as anticancer agents .

Q & A

Basic: What synthetic routes are available for Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate, and how are yields optimized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with fluorinated alkylamines or hydrazines. Key steps include:

  • Reagent selection : Use of 2-fluoroethylamine or its derivatives as alkylating agents to introduce the 2-fluoroethyl group .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates and regioselectivity .
  • Catalyst use : DMAP (4-dimethylaminopyridine) can improve acetylation efficiency and reduce side products .
    Yield optimization involves monitoring reaction progress via LC-MS and adjusting stoichiometric ratios (e.g., 1:1.2 for amine:ester) .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include:
    • Ethyl ester protons at δ ~4.2 ppm (quartet) and δ ~1.3 ppm (triplet) .
    • Pyrazole ring protons (C-3 amino group) at δ ~6.5–7.0 ppm .
  • FT-IR : Stretching vibrations for C=O (ester) at ~1700 cm⁻¹ and NH₂ (amine) at ~3300–3500 cm⁻¹ .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ matching the molecular weight (e.g., ~257 g/mol) .

Advanced: How do solvent polarity and catalysts influence regioselectivity in pyrazole functionalization?

  • Solvent effects : Polar solvents (DMF, DMSO) stabilize intermediates, favoring N-alkylation over O-alkylation. Nonpolar solvents (chloroform) may lead to side products like diacetylated derivatives .
  • Catalytic bases : DMAP directs acetylation to the pyrazole ring’s N-1 position, reducing competing reactions at the amino group .
  • Temperature : Reflux conditions (e.g., 80°C) improve reaction completion but require careful monitoring to avoid decomposition .

Advanced: What crystallographic tools resolve structural ambiguities in pyrazole derivatives?

  • Single-crystal X-ray diffraction : Determines bond lengths, angles, and hydrogen bonding. For example, SHELX refines thermal parameters to confirm the 2-fluoroethyl group’s orientation .
  • Mercury CSD : Visualizes packing patterns and intermolecular interactions (e.g., π-π stacking of aromatic rings) .
  • ORTEP-3 : Generates thermal ellipsoid plots to assess positional disorder in fluorine-containing groups .

Advanced: How can computational methods predict bioactivity against targets like Keap1?

  • Docking studies : Use software (e.g., AutoDock Vina) to model interactions between the pyrazole core and Keap1’s binding pocket. The 3-amino group may form hydrogen bonds with Arg415 .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with inhibitory activity. Replace the 2-fluoroethyl group with bulkier substituents to assess steric hindrance .

Basic: What are optimal storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
  • Light protection : Amber vials minimize photodegradation of the fluorinated moiety .
  • Moisture control : Use desiccants (silica gel) to avoid amine group oxidation .

Advanced: How should researchers address contradictory data in reaction outcomes?

  • Systematic variation : Test solvents (DMF vs. dioxane), catalysts (DMAP vs. none), and stoichiometry in parallel reactions .
  • Analytical cross-validation : Compare NMR, HPLC, and LC-MS data to distinguish between regioisomers .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to trace reaction pathways and identify intermediates .

Advanced: What strategies improve the compound’s solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤5% v/v) for aqueous solubility without denaturing proteins .
  • Salt formation : React with HCl to form a water-soluble hydrochloride salt .
  • Prodrug design : Replace the ethyl ester with a PEGylated ester to enhance bioavailability .

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